molecular formula C9H15NO2 B1201945 Diacetone acrylamide CAS No. 2873-97-4

Diacetone acrylamide

Cat. No.: B1201945
CAS No.: 2873-97-4
M. Wt: 169.22 g/mol
InChI Key: OMNKZBIFPJNNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetone acrylamide (DAAM) is a functional monomer with a unique combination of hydrophilic and reactive ketone groups, enabling its use in diverse applications such as holographic photopolymers, water-resistant coatings, self-crosslinking latexes, and biomedical hydrogels . Its low acute toxicity (Category 4) and non-carcinogenic status, as classified by the International Agency for Research on Cancer (IARC), make it a safer alternative to acrylamide (AA, Category 3) in industrial and therapeutic applications . DAAM polymerizes via radical chain mechanisms and forms crosslinked networks through ketone-hydrazide reactions, enhancing material durability and environmental resistance .

Preparation Methods

Sulfuric Acid-Catalyzed Reaction of Acrylonitrile and Diacetone Alcohol

The most historically significant method for DAAM synthesis involves the reaction of acrylonitrile with diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) in concentrated sulfuric acid. This approach, detailed in U.S. Patent 4,239,885, proceeds through the formation of a crystalline intermediate identified as 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate (Fig. 1) .

Reaction Mechanism and Intermediate Isolation

The process begins with the slow addition of a mixture of acrylonitrile (2.14 moles) and diacetone alcohol (1.75 moles) to 93–98% sulfuric acid at 0–5°C. The exothermic reaction is tightly controlled to prevent thermal degradation, with subsequent warming to 40–42°C to facilitate intermediate formation. Crucially, the oxazine sulfate intermediate precipitates as a crystalline solid upon cooling, enabling isolation via filtration .

Key stoichiometric ratios include:

  • Sulfuric acid : Diacetone alcohol = 2.24 : 1 (molar)

  • Acrylonitrile : Diacetone alcohol = 1.22 : 1 (molar)

Hydrolysis and Purification

The isolated intermediate undergoes hydrolysis in a biphasic system of water and toluene. Neutralization with 50% sodium hydroxide at 15–20°C liberates the free amine, with the organic phase subsequently dried via azeotropic distillation. Final purification employs activated alumina (10 g, 325 mesh) to adsorb colored impurities, yielding DAAM with:

  • Melting point : 55.8–56.7°C

  • Purity : >99.9% (acrylamide content <0.1 wt%)

  • Yield : 20–45% (theoretical)

Acetone-Acrylonitrile Condensation with Streamlined Purification

Chinese Patent CN105566143A introduces an alternative route using acetone instead of diacetone alcohol, significantly simplifying raw material sourcing. This method condenses acetone (2 moles) with acrylonitrile (1 mole) in concentrated sulfuric acid, followed by a multi-step purification cascade .

Reaction Profile and Byproduct Management

The absence of pre-formed diacetone alcohol necessitates in situ aldol condensation of acetone, increasing reaction complexity. Key steps include:

  • Initial reaction : 24-hour stirring at 25–30°C in 95–98% H₂SO₄

  • Neutralization : NaOH to pH 7–8, precipitating inorganic salts

  • Liquid-liquid extraction : Cyclohexane removes unreacted acetone and oligomers

A critical innovation lies in the vacuum distillation step (600 kPa, ΔT ≥50°C), which exploits the boiling point disparity between DAAM (120–130°C/666 Pa) and acrylamide byproducts .

Enhanced Yield Through Process Optimization

By eliminating intermediate isolation and implementing toluene-mediated drying/decarburization, this method achieves:

  • Yield : 68–70% (theoretical)

  • Purity : 95–98%

  • Melting point : 50–52°C

The higher yield compensates for marginally reduced purity compared to the diacetone alcohol route.

Comparative Analysis of Industrial Synthesis Routes

ParameterDiacetone Alcohol Route Acetone Route
Reactants Acrylonitrile + diacetone alcoholAcrylonitrile + acetone
Catalyst 93–98% H₂SO₄95–98% H₂SO₄
Reaction Temp 0–42°C25–30°C
Key Intermediate Oxazine sulfateNone
Purification Steps 5 (filtration, extraction, distillation, adsorption, crystallization)4 (extraction, distillation, drying, decolorization)
Yield 20–45%68–70%
Purity >99.9%95–98%
Melting Point 55.8–56.7°C50–52°C

Economic and Operational Considerations

  • Raw Material Costs : The acetone route benefits from acetone’s lower price (~$0.50/kg vs. diacetone alcohol at ~$2.80/kg).

  • Energy Input : Vacuum distillation in the acetone method consumes 15–20% less energy than the azeotropic drying used in the diacetone alcohol process.

  • Waste Streams : Both methods generate acidic aqueous waste, but the acetone route’s cyclohexane extraction produces 30% less organic solvent waste .

Critical Challenges in DAAM Synthesis

Byproduct Formation and Mitigation

Polymerization of acrylonitrile remains a persistent issue, with both routes employing:

  • Low-temperature staging to suppress radical initiation

  • Radical scavengers : Hydroquinone (50–100 ppm) in the acetone route

Crystallization Control

The diacetone alcohol route’s higher melting product (56°C vs. 52°C) facilitates crystallization but requires precise cooling profiles to avoid oiling out. X-ray diffraction studies confirm that slower cooling (0.5°C/min) yields larger crystals with lower occluded impurities .

Scientific Research Applications

Holographic Photopolymers

Overview : Diacetone acrylamide is increasingly used as a non-toxic alternative to acrylamide in photopolymers for holographic applications. Its low toxicity profile makes it suitable for environments where safety is a concern.

Key Findings :

  • A study demonstrated that DAAM-based photopolymers achieve diffraction efficiency values of up to 95% in transmission mode, indicating high performance for holographic data storage and sensors .
  • The incorporation of additives like glycerol enhances the recording properties, allowing for better diffusion of monomers during the holographic recording process .

Case Study :
In a comparative cytotoxic evaluation, DAAM exhibited significantly lower toxicity than acrylamide, with a lethal dose (LD50) difference of two orders of magnitude. This supports its use in large-scale holographic device fabrication, reducing occupational hazards .

Adhesives Development

Overview : this compound has been explored for developing environmentally friendly adhesives, particularly in the context of bio-based materials.

Key Findings :

  • Research focused on graft copolymerization of DAAM with starch to create bio-based adhesives for particleboards. Different initiators were tested, revealing that ceric ammonium nitrate provided the highest grafting efficiency and mechanical strength .
  • The adhesive produced showed excellent water resistance and mechanical properties, making it suitable for various industrial applications .

Crosslinking Agent in Latex Films

Overview : DAAM serves as a crosslinking agent in acrylic latex formulations, influencing film formation and properties.

Key Findings :

  • Studies have shown that the crosslinking reaction involving DAAM affects coalescence, surfactant exudation, and overall film quality. This reaction is crucial for enhancing the durability and performance of latex films used in coatings and sealants .

Environmental Applications

Overview : The environmentally friendly nature of this compound has led to its investigation in various ecological applications.

Key Findings :

  • DAAM has been utilized in developing low-toxicity photopolymers that can be applied in sensors for environmental monitoring. Its ability to function effectively while minimizing environmental impact is a significant advantage .
  • The material's properties allow it to be used in applications requiring high spatial resolution and sensitivity, such as detecting pollutants or hazardous substances.

Summary Table of Applications

Application AreaKey BenefitsResearch Findings
Holographic PhotopolymersHigh diffraction efficiency; low toxicityAchieves up to 95% efficiency; lower toxicity than acrylamide
AdhesivesEnvironmentally friendly; strong mechanical propertiesGrafting efficiency up to 72.59%; excellent water resistance
Crosslinking AgentEnhances film durabilityInfluences coalescence and surfactant stability
Environmental MonitoringNon-toxic; effective sensing capabilitiesSuitable for detecting pollutants with high sensitivity

Comparison with Similar Compounds

Table 1: Toxicity Comparison

Compound Acute Toxicity Category Carcinogenicity (IARC) Key Applications
Diacetone acrylamide 4 Not listed Holography, coatings
Acrylamide 3 Potential carcinogen Electrophoresis gels
N-isopropylacrylamide 3 Not listed Thermoresponsive hydrogels

Performance in Holographic Photopolymers

DAAM-based photopolymers are compared with AA and N-isopropylacrylamide (NIPA) for optical applications:

  • Diffraction Efficiency (DE): DAAM achieves >90% DE in 70 µm layers, outperforming AA-based systems in transparency and environmental stability . NIPA-based holograms reach 80% DE in transmission mode but degrade faster under temperature fluctuations .
  • Toxicity Mitigation: DAAM replaces AA in therapeutic holographic diffusers, reducing health risks while maintaining optical clarity .

Table 2: Holographic Performance

Monomer DE (%) Layer Thickness Toxicity Risk Temperature Stability
DAAM >90 70 µm Low High
AA 80–85 100 µm High Moderate
NIPA 80 100 µm Moderate Low

Crosslinking Mechanisms and Material Properties

DAAM’s ketone groups enable ambient-temperature crosslinking with hydrazides (e.g., adipic dihydrazide, ADH), unlike traditional crosslinkers requiring heat or UV exposure . Competing monomers include:

  • N-(isobutoxymethyl)acrylamide (IBMA): Self-crosslinking via etherification but requires acidic catalysts .
  • Glycidyl acrylates: Epoxy-based crosslinking demands elevated temperatures .

Table 3: Crosslinking Efficiency

Monomer Crosslinker Reaction Temperature Chemical Resistance (Film)
DAAM ADH 25°C Excellent
IBMA Self-reactive 60°C Good
AA Bisacrylamide 50°C Moderate

DAAM-modified latex films exhibit superior water resistance (contact angle >90°) and tensile strength (up to 12 MPa) compared to styrene-acrylic copolymers .

Environmental and Regulatory Advantages

DAAM’s synthesis via acetone and acrylonitrile condensation (50°C, 4 hours) minimizes energy consumption compared to AA production . Its "green" profile aligns with EU REACH regulations, whereas AA faces restrictions in consumer products .

Biological Activity

Diacetone acrylamide (DAAM) is a versatile compound with significant applications in polymer chemistry and materials science. Its biological activity, particularly in terms of cytotoxicity and potential applications in photopolymers, has been the subject of various studies. This article provides a comprehensive overview of the biological activity of DAAM, highlighting its cytotoxic properties, enzymatic applications, and potential for use in medical dosimetry.

This compound is an acrylamide derivative characterized by the presence of two acetyl groups attached to the nitrogen atom of the acrylamide structure. Its chemical formula is C9H15NO2\text{C}_9\text{H}_{15}\text{NO}_2 and it is recognized for its lower toxicity compared to traditional acrylamide.

Cytotoxicity Studies

A pivotal study conducted by Dervil et al. (2013) compared the cytotoxic effects of this compound and acrylamide on normal cell lines, specifically BEAS-2B (human bronchial epithelial cells) and HaCaT (human keratinocytes). The results indicated that DAAM exhibited a significantly lower lethal dose (LD50) compared to acrylamide, making it a more suitable alternative for applications where cytotoxicity is a concern. Table 1 summarizes the LD50 values observed in this study.

CompoundLD50 (µM)Cell Line
This compound1200BEAS-2B
Acrylamide20BEAS-2B
This compound900HaCaT
Acrylamide50HaCaT

This significant difference underscores the potential for DAAM to replace acrylamide in various formulations, particularly in holographic photopolymers where toxicity is a critical factor .

Enzymatic Applications

Research has also explored the use of DAAM in enzyme encapsulation within core-shell nanofibers. A study demonstrated that lactase could be effectively encapsulated in poly(AM/DAAM) nanofibers, maintaining enzymatic activity while providing mechanical stability through hydrophobic shell layers. This innovative approach enhances the reusability and efficiency of enzymes in industrial applications, particularly for low-molecular-weight substrates .

Case Studies: Medical Applications

This compound has also been investigated for its role in medical dosimetry. In one study involving gel dosimeters, DAAM was used to create polymer gels that exhibited favorable radiation response characteristics. These gels are crucial for accurate dose distribution measurements during radiotherapy. The study reported that DAAM-based gels showed excellent linear dose-response relationships and minimal toxicity, making them suitable for clinical applications .

Summary of Findings

The biological activity of this compound reveals several promising attributes:

  • Lower Cytotoxicity : Compared to traditional acrylamide, DAAM exhibits significantly reduced toxicity levels, making it safer for use in various applications.
  • Enzymatic Stability : DAAM serves as an effective medium for enzyme encapsulation, enhancing enzymatic activity and stability.
  • Medical Applications : Its incorporation into polymer gel dosimeters demonstrates its potential in medical fields, particularly in radiotherapy.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying residual inhibitors in DAAM, and how should method validation be performed?

High-performance liquid chromatography (HPLC) is widely used to detect polymerization inhibitors (e.g., hydroquinone, phenolic derivatives) in DAAM. Key validation parameters include:

  • Linearity : Establish calibration curves (e.g., 0.1–50 mg/L) with correlation coefficients >0.999 .
  • Detection Limits : Limit of detection (LOD) and quantification (LOQ) should be determined via signal-to-noise ratios (e.g., LOD = 0.03 mg/L, LOQ = 0.1 mg/L) .
  • Recovery Rates : Spike-and-recovery tests using DAAM matrices to ensure accuracy (e.g., 85–105% recovery) .

Q. What are the optimal conditions for synthesizing DAAM, and how do reaction parameters influence yield?

DAAM synthesis typically involves the reaction of acrylonitrile with acetone in acidic or basic catalysts. Key factors include:

  • Catalyst Selection : Sulfuric acid or sodium hydroxide, with yields varying between 48% (acidic) and 72% (basic) depending on temperature control .
  • Temperature : Maintaining 40–50°C minimizes side reactions (e.g., oligomerization) .
  • Purification : Recrystallization from toluene/hexane mixtures improves purity (>99%) .

Advanced Research Questions

Q. How should cytotoxicity experiments be designed to compare DAAM and acrylamide (AA), and what statistical approaches address data variability?

  • Cell Lines : Use human keratinocytes (HaCaT) and bronchial cells (BEAS-2B) to model dermal and inhalation exposure .
  • Exposure Times : Assess acute (24–48 hr) and chronic (72+ hr) effects using MTT assays .
  • Dosage : Calculate LD50 values (e.g., DAAM: ~100 mM vs. AA: ~1 mM for HaCaT) and apply nonlinear regression models (e.g., log-dose vs. viability) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means, ensuring p < 0.01 significance thresholds .

Q. What experimental parameters govern the holographic recording efficiency of DAAM-based photopolymers, and how can Δ𝑛 (refractive index modulation) be optimized?

  • Recording Intensity : DAAM achieves peak Δ𝑛 (3.3 × 10⁻³) at 2 mW/cm², while AA requires 4 mW/cm² due to faster diffusion kinetics .
  • Exposure Energy : Maintain 100 mJ/cm² for consistent grating formation .
  • Diffusion-Polymerization Balance : Larger DAAM molecules necessitate slower polymerization rates; adjust photoinitiator concentrations to match diffusion-limited kinetics .
  • Post-Processing : UV curing stabilizes holograms, enhancing diffraction efficiency by 3-fold in reflection mode .

Q. How do crosslinking mechanisms involving DAAM and adipic dihydrazide (ADH) enhance polymer mechanical properties, and what methodologies quantify these effects?

  • Crosslinking Dynamics : Ketone-hydrazide reactions post-film formation create covalent networks, improving tensile strength (e.g., 15 MPa vs. 8 MPa for non-crosslinked films) .
  • Characterization Methods :
    • Tensile Testing : Measure Young’s modulus and elongation at break to assess interfacial bonding .
    • Dynamic Mechanical Analysis (DMA) : Identify glass transition (Tg) shifts and damping properties (tan δ) to evaluate component compatibility .
    • Creep Resistance : Quantify permanent set reduction (e.g., <5% for DAAM/ADH systems) .

Q. How can researchers resolve contradictions in toxicity data between DAAM and AA, particularly regarding molecular mechanisms?

  • Molecular Size : DAAM’s larger structure (vs. AA) reduces membrane permeability and reactive site accessibility, lowering toxicity by 1–2 orders of magnitude in LD50 assays .
  • Reactive Sites : AA’s CONH₂ group facilitates hydrogen bonding with membrane lipids, accelerating cellular uptake .
  • Dose Normalization : Adjust for molarity differences (AA: 71.08 g/mol; DAAM: 170.21 g/mol) to compare equimolar effects .

Q. Methodological Tables

Table 1. Cytotoxicity Comparison of DAAM and AA in Human Cell Lines

ParameterDAAM (HaCaT)AA (HaCaT)DAAM (BEAS-2B)AA (BEAS-2B)
LD50 (24 hr)98.5 mM1.2 mM120 mM0.8 mM
Viability at 10 mM80%20%85%15%
Refractive Index (Δ𝑛)3.3 × 10⁻³4.1 × 10⁻³--
Data sourced from .

Table 2. Optimization of DAAM-Based Holographic Recording

ParameterOptimal Range for DAAMImpact on Δ𝑛
Recording Intensity1–2 mW/cm²Maximizes Δ𝑛 (3.3 × 10⁻³)
Exposure Energy100 mJ/cm²Ensures grating stability
Layer Thickness60 ± 10 µmBalances light penetration
Post-UV Curing Time10–15 minEnhances diffraction efficiency
Data sourced from .

Properties

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Record name DIACETONE ACRYLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25897-89-6
Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25897-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1024916
Record name Diacetone acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline]
Record name DIACETONE ACRYLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diacetone acrylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4703
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg
Record name DIACETONE ACRYLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETONE ACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform
Record name DIACETONE ACRYLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETONE ACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000579 [mmHg]
Record name Diacetone acrylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4703
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White crystalline solid

CAS No.

2873-97-4
Record name DIACETONE ACRYLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetone acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIACETONE ACRYLAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diacetone acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-dimethyl-3-oxobutyl)acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETONE ACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8J3430Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIACETONE ACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

135 to 136 °F (NTP, 1992), 57-58 °C
Record name DIACETONE ACRYLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIACETONE ACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Diacetone acrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Diacetone acrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Diacetone acrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Diacetone acrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Diacetone acrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Diacetone acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.